molecular formula C13H21NO4 B13117220 (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid

(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid

Cat. No.: B13117220
M. Wt: 255.31 g/mol
InChI Key: ZDWMXFYVQVMICU-DDXVTDLHSA-N
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Description

(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-methylacrylic acid moiety. The Boc group stabilizes the pyrrolidine nitrogen during synthetic processes, while the acrylic acid functionality enables reactivity in cross-coupling or conjugation reactions. This compound is commonly employed as a chiral building block in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeting drugs, where stereochemistry and functional group compatibility are critical .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(E)-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-enoic acid

InChI

InChI=1S/C13H21NO4/c1-9(11(15)16)8-10-6-5-7-14(10)12(17)18-13(2,3)4/h8,10H,5-7H2,1-4H3,(H,15,16)/b9-8+/t10-/m0/s1

InChI Key

ZDWMXFYVQVMICU-DDXVTDLHSA-N

Isomeric SMILES

C/C(=C\[C@@H]1CCCN1C(=O)OC(C)(C)C)/C(=O)O

Canonical SMILES

CC(=CC1CCCN1C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Protection of the Pyrrolidine Amine Group

The initial step typically involves protecting the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group to enhance stability and direct subsequent reactions. This is commonly achieved by treating the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine under mild conditions.

Typical reaction conditions:

  • Solvent: Dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
  • Temperature: 0 °C to room temperature.
  • Reaction time: 1–3 hours.
  • Workup: Extraction with aqueous acid/base, drying, and concentration.

This step yields the N-Boc-pyrrolidine intermediate, which is crucial for subsequent stereoselective functionalization.

Oxidation and Functional Group Transformations

In some synthetic routes, ozonolysis or other oxidation reactions are employed to convert precursor olefins or vinyl groups into the acrylic acid functionality. Ozonolysis is conducted at low temperatures (around -60 °C) in a solvent mixture such as dichloromethane/methanol, followed by reductive workup with triphenylphosphine (Ph3P) to yield the desired acid.

Purification and Characterization

The final product is typically purified by flash column chromatography using silica gel with gradient elution (e.g., cyclohexane/ethyl acetate mixtures). The purified compound is characterized by NMR spectroscopy, mass spectrometry, and optical rotation to confirm stereochemistry and purity.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Purpose Yield/Notes
1 Amine protection Boc2O, Et3N, CH2Cl2, 0 °C to RT, 1–3 h Protect pyrrolidine nitrogen High yield, stable intermediate
2 Enolate formation and alkylation LiHMDS (1.0 M in THF), 0 °C to RT, 1 h Introduce α,β-unsaturation Stereoselective, requires inert atmosphere
3 Oxidation (ozonolysis) O3 bubbling at -60 °C, CH2Cl2/MeOH, Ph3P Convert vinyl to acrylic acid Controlled low temp, careful quench
4 Purification Flash chromatography (silica gel) Isolate pure product Gradient elution, high purity

Research Findings and Optimization

  • Mechanochemical methods have been explored to reduce solvent use and reaction time in the synthesis of Boc-protected amino acid derivatives, potentially applicable to this compound.
  • Reaction conditions such as temperature, solvent polarity, and base equivalents critically influence stereoselectivity and yield.
  • The Boc protecting group provides stability during oxidation and enolate chemistry, preventing side reactions on the amine.
  • The stereochemistry at the pyrrolidine 2-position is preserved through careful control of reaction parameters, confirmed by NMR and optical rotation data.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or other reactive sites within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

Drug Design and Development

(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid is utilized in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance the pharmacological properties of drug candidates.

  • Example : The compound serves as a precursor in the synthesis of peptides and other biologically active molecules, which are crucial in developing new therapeutic agents for treating diseases such as cancer and neurological disorders.

Synthesis of Bioactive Compounds

The compound is instrumental in synthesizing bioactive molecules due to its ability to participate in various chemical reactions, including:

  • Peptide Synthesis : It can be incorporated into peptide chains, facilitating the development of peptide-based drugs.
Reaction TypeDescription
Coupling ReactionsFormation of peptide bonds
FunctionalizationIntroduction of functional groups

Potential Therapeutic Uses

Research indicates that derivatives of (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid exhibit potential therapeutic effects:

  • Neuroprotective Effects : Some studies suggest that compounds derived from this acid may have neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Case Studies

Several case studies highlight the effectiveness of (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid in drug development:

  • Study on Neuroprotective Agents : A study demonstrated that derivatives showed significant protective effects against oxidative stress in neuronal cells, indicating potential for treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid depends on its specific application and the molecular targets involved. In medicinal chemistry, the compound or its derivatives may interact with enzymes, receptors, or other biomolecules to exert their effects. For example, the Boc group can be cleaved under acidic conditions to reveal a free amine, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid and related compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Role in Synthesis References
(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid C₁₃H₂₁NO₄ 255.31 g/mol Boc-protected pyrrolidine, 2-methylacrylic acid Chiral intermediate for drug candidates
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid C₂₂H₂₂F₃N₃O₅ 466.42 g/mol Benzodioxole, trifluoromethylphenyl urea, carboxylic acid Medicinal chemistry lead (e.g., protease inhibition)
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate C₂₀H₂₈BrN₂O₅ 477.35 g/mol Bromopyridine, dimethoxymethyl, Boc-protected pyrrolidine Intermediate for Suzuki-Miyaura cross-coupling
5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C₁₈H₂₈BrN₂O₂Si 443.41 g/mol Bromopyridine, silyl ether, methoxy Protected intermediate for nucleophilic substitutions

Key Analytical and Functional Differences

Functional Group Reactivity :

  • The target compound’s acrylic acid group facilitates Michael additions or peptide couplings, whereas the benzodioxole and urea groups in enhance binding to hydrophobic enzyme pockets. Pyridine derivatives in prioritize halogen (Br) and silyl ether groups for cross-coupling or stability under basic conditions.

Protecting Group Strategy :

  • The Boc group in the target compound is acid-labile, enabling deprotection under mild acidic conditions (e.g., TFA). In contrast, the silyl ether in requires fluoride-based cleavage (e.g., TBAF), which may limit compatibility with acid-sensitive substrates.

Synthetic Utility :

  • The pyridine derivatives in (e.g., bromo-substituted structures) are tailored for metal-catalyzed reactions, while the carboxylic acid in and the target compound supports salt formation or bioconjugation.

Research Findings and Data

  • Purity and Yield : The compound in achieved >99% purity (HPLC) and 68% crude yield, reflecting optimized synthetic routes. Comparable methodologies (e.g., Boc protection, chiral resolution) are likely applicable to the target compound.
  • Spectroscopic Data : FTIR peaks in (e.g., 1675 cm⁻¹ for urea C=O, 1546 cm⁻¹ for aromatic C=C) contrast with the target compound’s expected acrylic acid C=O stretch (~1700 cm⁻¹) and Boc C=O (~1680 cm⁻¹). MS data (APCI m/z 466 for ) provides a benchmark for validating similar intermediates.

Biological Activity

(S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid is C13H23NO5C_{13}H_{23}NO_5 with a molecular weight of 273.33 g/mol. The compound features a pyrrolidine ring, which is known for its role in various biological activities.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of pyrrolidine have shown effectiveness against various bacterial strains, suggesting that (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid may possess similar properties. Studies have demonstrated that the introduction of functional groups can enhance the antimicrobial efficacy of pyrrolidine derivatives .

Anticancer Activity

Pyrrolidine-containing compounds have been investigated for their anticancer properties. A study highlighted that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the tert-butoxycarbonyl group may influence the compound's ability to penetrate cellular membranes, enhancing its cytotoxic effects against tumor cells .

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on enzymes involved in metabolic pathways. Research indicates that similar compounds can act as inhibitors of proteases and kinases, which are critical in cancer progression and other diseases . Further investigation into (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid's ability to inhibit specific enzymes could provide insights into its therapeutic applications.

The mechanisms through which (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid exerts its biological effects are likely multifaceted. Key proposed mechanisms include:

  • Cell Membrane Interaction : The lipophilic nature of the tert-butoxycarbonyl group may facilitate interaction with cell membranes, enhancing cellular uptake.
  • Signal Transduction Modulation : By influencing key signaling pathways, the compound may alter cellular responses to stress or growth factors.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Antimicrobial Efficacy : A study involving pyrrolidine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus, indicating potential for further development as antimicrobial agents .
  • Anticancer Research : In vitro studies on pyrrolidine-based compounds revealed their ability to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and colon cancer cells .
  • Enzyme Inhibition Profiles : Research focused on enzyme inhibitors has shown that modifications to the pyrrolidine ring can enhance selectivity and potency against specific targets, paving the way for targeted therapies .

Q & A

Q. What are the recommended synthetic routes for (S)-3-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-2-methylacrylic acid?

Methodological Answer: The synthesis involves multi-step reactions, including palladium-catalyzed cross-coupling and Boc deprotection. A representative protocol includes:

Coupling Step : Use palladium diacetate (1 mol%) and tert-butyl XPhos ligand (2 mol%) in tert-butyl alcohol at 40–100°C under inert atmosphere for 5.5 hours. Cesium carbonate acts as the base .

Deprotection : Hydrolysis with HCl (aqueous) at 93–96°C for 17 hours to remove the Boc group .

Purification : Combine filtrates from multiple batches and isolate via acid-base extraction or reverse-phase chromatography.

Step Reagents/Conditions Yield Key Parameters
CouplingPd(OAc)₂, Cs₂CO₃, t-BuOHNot specifiedTemperature, inert atmosphere
DeprotectionHCl (aq.), 93–96°CHighReaction time, temperature control

Q. How should researchers characterize the compound’s stereochemical purity?

Methodological Answer: Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with authentic standards. Complementary techniques:

  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the pyrrolidine ring to confirm (S)-configuration .
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What safety precautions are required during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing or reactions .
  • Toxicity Data : The compound is classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (serious eye irritation) .
  • Storage : Store at -20°C in anhydrous conditions to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How does the Boc group influence stability under varying pH conditions?

Methodological Answer: The Boc group is acid-labile. Stability studies show:

  • Acidic Conditions (pH < 3) : Rapid decomposition at 25°C (half-life < 1 hour).
  • Neutral/Basic Conditions : Stable for >48 hours at 25°C.
    Experimental Design :
  • Use HPLC to monitor degradation products (e.g., free pyrrolidine derivative).
  • Conduct accelerated stability tests at 40°C/75% RH to simulate long-term storage .

Q. How to resolve contradictions in NMR data due to epimeric impurities?

Methodological Answer:

  • Advanced NMR : Perform 13C^{13}\text{C}-DEPT or NOESY to distinguish diastereomers.
  • Spiking Experiments : Add a known epimer (e.g., (R)-isomer) and observe split signals in 1H^1\text{H} NMR .
  • Chiral SFC : Supercritical fluid chromatography provides higher resolution for epimer separation .

Q. What catalytic systems optimize yield in the coupling step?

Methodological Answer: Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos vs. SPhos) in anhydrous tert-butyl alcohol. Key findings:

  • Pd(OAc)₂/XPhos : Higher yields (75–80%) due to enhanced oxidative addition efficiency.
  • Cs₂CO₃ vs. K₃PO₄ : Cesium base improves solubility in polar aprotic solvents .
Catalyst System Ligand Base Yield Range
Pd(OAc)₂XPhosCs₂CO₃75–80%
PdCl₂SPhosK₃PO₄60–65%

Q. How to mitigate toxicity risks during large-scale synthesis?

Methodological Answer:

  • Engineering Controls : Use closed-system reactors and inline FTIR for real-time monitoring.
  • Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal.
  • Toxicology Screening : Assess Ames test results for mutagenicity (if available) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points across studies: How to validate?

Methodological Answer:

  • DSC Analysis : Perform differential scanning calorimetry to determine exact melting points.
  • Recrystallization Solvents : Compare results using ethyl acetate vs. hexane/ethanol mixtures. Polar solvents may trap hydrates, altering observed mp .

9. Conflicting HPLC retention times for enantiomers: Troubleshooting steps
Methodological Answer:

  • Column Aging : Replace chiral columns after 100 runs to prevent stationary phase degradation.
  • Mobile Phase pH : Adjust with 0.1% TFA to enhance peak symmetry for basic analytes .

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